molecular formula C19H18N2O2 B2903398 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946344-54-3

2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2903398
CAS RN: 946344-54-3
M. Wt: 306.365
InChI Key: MMEZRDLSSXCDBD-UHFFFAOYSA-N
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Description

“2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide” is a compound that belongs to the family of isoxazoles . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are of immense importance due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction can occur in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The structure of isoxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-7-9-16(10-8-14)18-12-17(21-23-18)13-20-19(22)11-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEZRDLSSXCDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

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